molecular formula C11H10ClN3O2 B15057374 Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B15057374
M. Wt: 251.67 g/mol
InChI Key: XFZINPRZLUIAHZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired triazole derivative. The reaction conditions usually involve refluxing the mixture in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chlorophenyl)acetate: Similar structure but lacks the triazole ring.

    Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate: Contains an amino group instead of the triazole ring.

    Imidazole derivatives: Similar heterocyclic structure but with different nitrogen atom arrangements.

Uniqueness

Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the chlorophenyl group and the triazole ring enhances its potential for various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

methyl 2-[3-(2-chlorophenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C11H10ClN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3

InChI Key

XFZINPRZLUIAHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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